molecular formula C20H24N2O B14117059 N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide

N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide

Cat. No.: B14117059
M. Wt: 308.4 g/mol
InChI Key: OHTLHZMYWHNNJG-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amine group attached to a phenyl ring, which is further connected to a cyclohexyl and phenyl-substituted acetamide moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide typically involves the condensation of 2-aminophenyl derivatives with cyclohexyl and phenyl-substituted acetic acid derivatives. One common method includes the use of dry dichloromethane (DCM) as a solvent and lutidine as a base, with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell division, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural versatility makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

N-(2-aminophenyl)-2-cyclohexyl-2-phenylacetamide

InChI

InChI=1S/C20H24N2O/c21-17-13-7-8-14-18(17)22-20(23)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,21H2,(H,22,23)

InChI Key

OHTLHZMYWHNNJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N

Origin of Product

United States

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